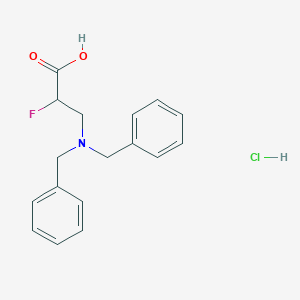

3-(Dibenzylamino)-2-fluoropropanoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dibenzylamino)-2-fluoropropanoic acid hydrochloride, also known as DBHF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBHF is a chiral molecule that has two enantiomers, which have been found to exhibit different biological activities.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in synthesizing new pharmaceutical agents. The presence of both a fluorine atom and an amino group in the molecule provides opportunities for creating bioactive molecules that could interact with various biological targets. For instance, the fluorine atom can enhance the binding affinity of the molecule to certain proteins, while the dibenzylamino group could be involved in receptor activation or blockade .

Organic Synthesis

“3-(Dibenzylamino)-2-fluoropropanoic acid hydrochloride” serves as a building block in organic synthesis. Its structure allows for the introduction of aromaticity and chirality into new compounds. It can be used to synthesize beta-amino acids, which are valuable in producing peptides and peptidomimetics with potential therapeutic applications .

Materials Science

In materials science, this compound could be used to modify the surface properties of materials. For example, the benzyl groups could be used to increase hydrophobicity, which is beneficial in creating water-resistant coatings or modifying the adhesion properties of surfaces .

Biochemistry

Biochemically, the compound could be involved in enzyme inhibition studies due to its structural similarity to certain amino acids. It might act as a competitive inhibitor for enzymes that recognize similar substrates, thus serving as a tool for understanding enzyme mechanisms or as a lead compound for developing new inhibitors .

Pharmacology

Pharmacologically, the compound’s dibenzylamino group may mimic the structure of certain neurotransmitters or drugs, suggesting its potential use in neurological studies or drug development. It could be a precursor for compounds that interact with the central nervous system, providing sedative, stimulant, or neuroprotective effects .

Environmental Science

In environmental science, derivatives of this compound could be investigated for their role in environmental remediation. For example, they could be used to synthesize catalysts for the breakdown of pollutants or as part of sensors for detecting harmful substances in the environment .

properties

IUPAC Name |

3-(dibenzylamino)-2-fluoropropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2.ClH/c18-16(17(20)21)13-19(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10,16H,11-13H2,(H,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZCOZCOFMHAOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dibenzylamino)-2-fluoropropanoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;7-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2976899.png)

![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2976900.png)

![3,5-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2976902.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one](/img/structure/B2976903.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2976907.png)

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2976908.png)

![N-cyclohexyl-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2976912.png)

![[2-(Tert-butoxycarbonylamino)-7-fluoro-1,3-benzothiazol-4-yl]boronic acid](/img/structure/B2976916.png)

![6-[[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2976918.png)

![[6-Chloro-4-(chloromethyl)-2-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2976919.png)